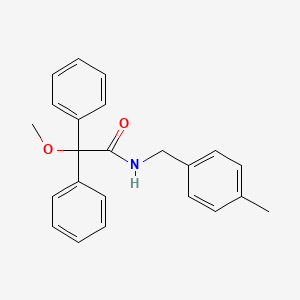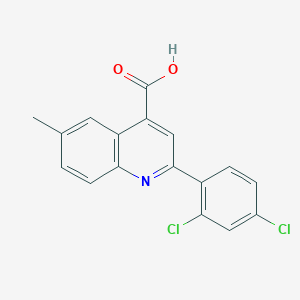![molecular formula C22H29NO2 B4265351 N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide](/img/structure/B4265351.png)
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide
Übersicht
Beschreibung
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BPPB is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception, inflammation, and other physiological processes. In
Wirkmechanismus
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide is a selective antagonist of the TRPV1 channel, which is involved in pain perception, inflammation, and other physiological processes. This compound binds to the TRPV1 channel and blocks its activity, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain perception and inflammation in various animal models. It has also been shown to have anxiolytic and antidepressant effects. This compound has been shown to have a low toxicity profile, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has several advantages as a research tool. It is a selective antagonist of the TRPV1 channel, making it a useful tool for studying the physiological functions of this channel. This compound has a low toxicity profile, making it a safe compound to use in animal studies. However, this compound has some limitations as a research tool. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound is not very soluble in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide. One potential direction is to study its effects on other physiological processes beyond pain perception and inflammation. Another potential direction is to study its long-term effects and potential side effects. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water. Overall, this compound is a promising research tool with potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has been widely used in scientific research as a tool to study the TRPV1 channel and its physiological functions. TRPV1 is involved in pain perception, inflammation, and other physiological processes, making it a potential target for the treatment of various diseases. This compound has been used to study the role of TRPV1 in pain perception, inflammation, and other physiological processes.
Eigenschaften
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-6-15-25-20-13-9-18(10-14-20)21(24)23-16(2)17-7-11-19(12-8-17)22(3,4)5/h7-14,16H,6,15H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLZDLOWJRUZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4265278.png)
![5-oxo-5-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}pentanoic acid](/img/structure/B4265285.png)


![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265321.png)
![propyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265328.png)
![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265338.png)

![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265350.png)



